molecular formula C20H17N3O4 B2915551 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1251703-52-2

2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2915551
CAS No.: 1251703-52-2
M. Wt: 363.373
InChI Key: UNUVLDASACIVSA-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide is an organic compound with a complex fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2,4-Dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide typically involves the following steps:

  • Formation of the benzofuro[3,2-d]pyrimidine core: : Starting from suitable aromatic precursors, the initial steps involve the formation of the benzofuro[3,2-d]pyrimidine core through a series of cyclization reactions.

  • N-Substitution with 4-ethylphenylacetamide: : The core structure is then subjected to N-substitution with 4-ethylphenylacetamide using reagents such as acetic anhydride and base catalysts.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using large reactors. Efficient catalysts and optimized conditions, like controlled temperatures and pressures, are used to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms can alter the compound's oxidation state.

  • Reduction: : Hydrogenation can lead to the reduction of certain functional groups.

  • Substitution: : The replacement of one functional group by another.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

  • Reduction: : Hydrogen gas in the presence of palladium or platinum catalysts.

  • Substitution: : Halogenating agents, acids, or bases.

Major Products

  • Oxidation: : Can produce derivatives with additional carbonyl groups.

  • Reduction: : Can yield alcohol derivatives or fully reduced aromatic systems.

  • Substitution: : Can form various substituted analogs based on the reagent used.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.

Biology

In biological systems, it can act as a probe for studying enzyme mechanisms or as a molecular tool in biochemical assays.

Medicine

Industry

Uses in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved might relate to its structural features, allowing it to bind selectively to its targets, thus inhibiting or activating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide

  • 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propylphenyl)acetamide

Uniqueness

The presence of the 4-ethylphenyl group imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets compared to its analogs.

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Properties

IUPAC Name

2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-2-12-7-9-13(10-8-12)21-16(24)11-23-19(25)18-17(22-20(23)26)14-5-3-4-6-15(14)27-18/h3-10H,2,11H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUVLDASACIVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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